molecular formula C11H19NO4S B2863131 N-(tert-Butoxycarbonyl)-L-cysteine allyl ester CAS No. 149034-32-2

N-(tert-Butoxycarbonyl)-L-cysteine allyl ester

Cat. No.: B2863131
CAS No.: 149034-32-2
M. Wt: 261.34
InChI Key: WKYGQDYSVMPUIH-QMMMGPOBSA-N
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Description

N-(tert-Butoxycarbonyl)-L-cysteine allyl ester is a strategically protected cysteine derivative designed for advanced solid-phase peptide synthesis (SPPS). The compound features a tert-butoxycarbonyl (Boc) group protecting the amine functionality and an allyl ester protecting the carboxylic acid group. The allyl ester is particularly valuable as it is stable under acidic conditions but can be cleanly and selectively removed under mild neutral conditions using palladium(0)-catalyzed deprotection. This orthogonality allows for the synthesis of complex peptides, side-chain modified peptides, and cyclic peptides that require selective deprotection and activation in the presence of other acid- or base-labile protecting groups. The thiol side chain of cysteine is typically unprotected in this building block, making it readily available for the formation of disulfide bonds, which are critical for the structure and function of many bioactive peptides, or for conjugation to other molecules. Researchers utilize this reagent in the development of peptide-based pharmaceuticals, enzyme inhibitors, and probes for biochemical studies. The compound must be stored under an inert atmosphere such as nitrogen at 2-8°C to maintain stability. This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-5-6-15-9(13)8(7-17)12-10(14)16-11(2,3)4/h5,8,17H,1,6-7H2,2-4H3,(H,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYGQDYSVMPUIH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149034-32-2
Record name prop-2-en-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-cysteine allyl ester typically involves the protection of the amino and carboxyl groups of L-cysteine. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide, while the carboxyl group is protected using allyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-cysteine allyl ester undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or the allyl ester group using palladium-catalyzed hydrogenation.

    Substitution Reactions: The thiol group of cysteine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: TFA for Boc removal, palladium catalysts for allyl ester removal.

    Substitution: Alkyl halides or acyl chlorides for thiol group reactions.

Major Products

    Deprotection: L-cysteine or its derivatives.

    Substitution: Various alkylated or acylated cysteine derivatives.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-cysteine allyl ester is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis and in the preparation of cysteine-containing compounds.

    Biology: In the study of protein structure and function, as cysteine residues are crucial for disulfide bond formation.

    Medicine: In the development of cysteine-based drugs and as a precursor for the synthesis of biologically active peptides.

    Industry: In the production of pharmaceuticals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-cysteine allyl ester primarily involves the protection and deprotection of functional groups. The Boc group protects the amino group from unwanted reactions during synthesis, while the allyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key cysteine derivatives with varying protecting groups are compared below:

Compound Name Protecting Groups Molecular Formula Molecular Weight Key Applications Deprotection Method Reference
N-Boc-L-Cysteine Methyl Ester Boc (N), Me (COO) C₉H₁₇NO₄S 235.3 Peptide synthesis, trifluoromethyl compounds Acid hydrolysis (TFA)
N-Boc-L-Cysteine Ethyl Ester Boc (N), Et (COO) C₁₀H₁₉NO₄S 249.3 Similar to methyl ester Acid hydrolysis [Inferred]
S-Allyl-L-Cysteine tBu Ester tBu (COO), Allyl (S) C₁₀H₁₇NO₂S 215.3 Dipeptide synthesis TFA treatment
N-Boc-L-Cysteine Allyl Ester Boc (N), Allyl (COO) C₁₁H₁₉NO₄S 261.3 Orthogonal protection strategies Pd-catalyzed allyl removal [Hypothetical]
Key Observations:

Deprotection Flexibility : Allyl esters enable orthogonal deprotection under neutral conditions (e.g., Pd⁰ catalysis), unlike methyl/ethyl esters requiring acidic hydrolysis. This is advantageous in multi-step syntheses .

Thiol Reactivity : Derivatives with free thiols (e.g., N-Boc-L-Cysteine) act as substrates in enzymatic assays, while S-protected variants (e.g., S-Allyl, S-Me) lose this activity .

Stability : Allyl esters are less prone to hydrolysis under basic conditions compared to methyl esters, which can isomerize to γ-glutamyl species in basic media .

N-Boc-L-Cysteine Methyl Ester
  • Applications : Used to synthesize trifluoromethyl compounds, allyl sulfides, and peptide intermediates. Its methyl ester is cleaved via TFA to regenerate the carboxylic acid .
  • Limitations : Susceptible to racemization under prolonged acidic conditions.
S-Allyl-L-Cysteine tBu Ester
  • Applications : Coupled with Boc-protected glutamic acid to form γ-glutamyl peptides. The tBu ester enhances stability during basic reactions .
  • Deprotection : Requires TFA for simultaneous removal of Boc and tBu groups.
Hypothetical N-Boc-L-Cysteine Allyl Ester
  • Advantages : Allyl esters allow sequential deprotection (e.g., Pd-mediated allyl removal followed by Boc cleavage), ideal for complex peptide architectures.
  • Chiral Derivatization : Compared to N-Boc-L-cysteine methyl ester (NBC), allyl esters may offer improved solubility and reaction kinetics in chiral LC-MS analyses .

Stability and Handling

  • Methyl Ester : Stable under storage but prone to hydrolysis in aqueous basic conditions. Optical activity: [α]²²/D +21° (chloroform) .
  • Allyl Ester : Expected to exhibit lower boiling point (~180–200°C) and similar density (~1.1 g/mL). Enhanced stability in basic media compared to methyl esters .

Biological Activity

N-(tert-Butoxycarbonyl)-L-cysteine allyl ester (Boc-Cys-allyl) is a derivative of the amino acid cysteine, notable for its applications in organic synthesis, particularly in peptide chemistry. This compound serves as a protected form of cysteine, where the tert-butoxycarbonyl (Boc) group safeguards the amino functionality, while the allyl ester protects the carboxylic acid group. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₉NO₄S
  • Molecular Weight: 251.34 g/mol

Synthesis Overview:
The synthesis of Boc-Cys-allyl involves:

  • Protection of Cysteine: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O), while the carboxyl group is esterified with allyl alcohol.
  • Reaction Conditions: Typically carried out in the presence of a base such as triethylamine to facilitate the formation of the Boc-protected cysteine derivative.

Biological Activity

This compound exhibits several biological activities relevant to its role in peptide synthesis and potential therapeutic applications:

  • Peptide Synthesis:
    • Utilized as a building block in the synthesis of peptides containing cysteine residues, which are crucial for forming disulfide bonds that stabilize protein structures .
  • Antioxidant Properties:
    • Cysteine derivatives have been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. This property is particularly valuable in developing therapeutic agents for diseases related to oxidative damage .
  • Enzyme Inhibition:
    • Research indicates that cysteine-containing compounds can act as inhibitors for various enzymes, including those involved in cancer pathways. The thiol group in cysteine plays a critical role in these interactions by participating in redox reactions .
  • Drug Development:
    • The compound's ability to modify biological pathways makes it a candidate for drug development, especially in targeting specific proteins involved in disease mechanisms .

Case Study 1: Antioxidant Activity

A study demonstrated that derivatives of cysteine, including Boc-Cys-allyl, showed significant antioxidant activity when tested against reactive oxygen species (ROS). The mechanism involved the thiol group donating electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage.

Case Study 2: Enzyme Interaction

In another investigation, Boc-Cys-allyl was evaluated for its inhibitory effects on histone deacetylases (HDACs). The results indicated that modifications at the thiol position could enhance binding affinity and selectivity towards specific HDAC isoforms, suggesting potential applications in cancer therapy .

Comparative Analysis

Compound NameBiological ActivityKey Applications
N-(tert-Butoxycarbonyl)-L-cysteineAntioxidant, Enzyme InhibitionPeptide Synthesis, Drug Development
N-(tert-Butoxycarbonyl)-L-serineLimited antioxidant propertiesPeptide Synthesis
N-(tert-Butoxycarbonyl)-glycineMinimal biological activityPeptide Synthesis

Q & A

Q. What are the standard synthetic routes for preparing N-(tert-Butoxycarbonyl)-L-cysteine allyl ester?

Methodological Answer: The synthesis typically involves sequential protection of the amino and thiol groups. First, L-cysteine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or NaHCO₃) to introduce the Boc group at the amine. The thiol is protected (e.g., as a trityl or acetamidomethyl group) to prevent oxidation. Finally, the carboxylic acid is esterified with allyl alcohol using carbodiimide coupling agents (e.g., DCC/DMAP) or via acid-catalyzed Fischer esterification. Purification is achieved via column chromatography using gradients of ethyl acetate/hexane .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling: Use inert atmosphere (N₂/Ar) gloves and safety goggles to prevent moisture absorption and oxidation. Avoid contact with strong acids/bases, which may cleave the Boc or allyl ester groups.
  • Storage: Store at -20°C in airtight, light-resistant containers under anhydrous conditions (e.g., with molecular sieves). Thaw under nitrogen before use to minimize hydrolysis .

Q. What are the primary applications of this compound in peptide synthesis?

Methodological Answer: The Boc-protected allyl ester serves as a versatile building block:

  • Orthogonal Protection: The allyl ester allows selective deprotection under mild conditions (e.g., Pd⁰ catalysis) without affecting the Boc group, enabling sequential peptide elongation .
  • Conjugation Chemistry: The free thiol (after deprotection) participates in disulfide bond formation or thiol-ene "click" reactions for bioconjugation .

Advanced Research Questions

Q. How can orthogonal protecting groups be optimized when using this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Boc vs. Fmoc Strategies: Pair the acid-labile Boc group with base-labile allyl esters. Use TFA for Boc deprotection and Pd(PPh₃)₄/PhSiH₃ for allyl ester cleavage, ensuring compatibility with SPPS resins .
  • Thiol Protection: Use trityl (Trt) or acetamidomethyl (Acm) groups, which are stable during SPPS but cleavable with TFA or iodine, respectively .

Q. What analytical methods are recommended for quantifying this compound and its derivatives in complex matrices?

Methodological Answer:

  • UHPLC-MS/MS: Derivatize free thiols with iodoacetamide or maleimide probes to enhance ionization. Use MRM (multiple reaction monitoring) for quantification in biological samples (LOQ ~0.8 nM demonstrated for analogous cysteine derivatives) .
  • NMR Spectroscopy: Monitor allyl ester deprotection via ¹H NMR (disappearance of δ 5.8–5.2 ppm allyl protons) .

Q. What strategies mitigate racemization during coupling reactions involving this compound?

Methodological Answer:

  • Low-Temperature Coupling: Perform reactions at 0–4°C using HOBt/DIC activation to minimize base-induced racemization.
  • Additives: Include 2,4,6-collidine or Oxyma Pure to suppress epimerization during fragment condensation .

Q. How does the allyl ester group influence reaction kinetics in nucleophilic substitutions compared to methyl esters?

Methodological Answer:

  • Enhanced Reactivity: Allyl esters exhibit faster aminolysis due to the electron-withdrawing effect of the allyl group, accelerating nucleophilic attack.
  • Deprotection Specificity: Allyl esters are cleaved via Pd-mediated transfer hydrogenation (pH 4–6), avoiding harsh acidic conditions required for methyl esters (e.g., TFA), which preserves acid-sensitive motifs .

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